molecular formula C11H13ClN2O2 B8400625 2-(2-Chloropyridin-4-yl)-1-(morpholin-4-yl)ethanone

2-(2-Chloropyridin-4-yl)-1-(morpholin-4-yl)ethanone

Cat. No. B8400625
M. Wt: 240.68 g/mol
InChI Key: MCSFCSNTNPXBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloropyridin-4-yl)-1-(morpholin-4-yl)ethanone is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloropyridin-4-yl)-1-(morpholin-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloropyridin-4-yl)-1-(morpholin-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Chloropyridin-4-yl)-1-(morpholin-4-yl)ethanone

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C11H13ClN2O2/c12-10-7-9(1-2-13-10)8-11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,8H2

InChI Key

MCSFCSNTNPXBQI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (2-chloropyridin-4-yl)acetic acid (300 mg), 1-hydroxybenzotriazole (284 mg), triethylamine (0.487 mL), morpholine (0.183 mL) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (469 mg) in N,N-dimethylformamide (10 mL) was stirred at room temperature for 18 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (239 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
0.183 mL
Type
reactant
Reaction Step One
Quantity
469 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.487 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.